7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxyphenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Another compound with a similar dimethoxyphenyl group but different core structure.
(3,4-Dimethoxyphenyl)acetyl chloride: A related compound used as a synthetic intermediate.
Uniqueness
What sets 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one apart is its unique quinazolinone core combined with the specific substitution pattern
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O4/c1-28-17-7-5-16(6-8-17)25-23-24-13-18-19(26-23)10-15(11-20(18)27)14-4-9-21(29-2)22(12-14)30-3/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,25,26) |
InChI Key |
DZCNTCGKCBRVSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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